![molecular formula C23H20BrN5O2 B2623242 5-{[4-(benzyloxy)phenyl]amino}-N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1260933-77-4](/img/no-structure.png)

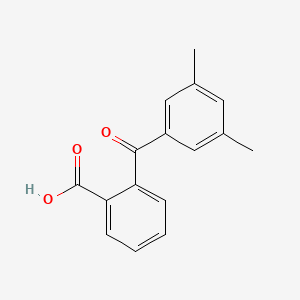

5-{[4-(benzyloxy)phenyl]amino}-N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

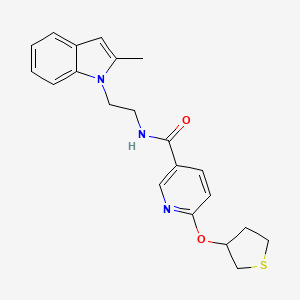

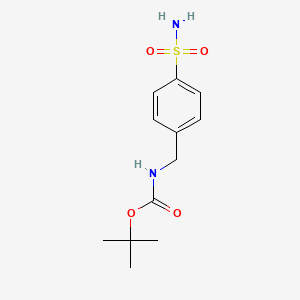

The compound “5-{[4-(benzyloxy)phenyl]amino}-N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups, including a benzyloxy group, an amino group, a bromo group, a methyl group, a triazole ring, and a carboxamide group. These functional groups suggest that this compound might have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring, the introduction of the benzyloxy and bromo groups, and the formation of the carboxamide group. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its functional groups and the connectivity of its atoms. The presence of the triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms, is a key feature of this molecule. The benzyloxy, bromo, and carboxamide groups are attached to different parts of the molecule, which could influence its shape and electronic properties .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the amino group could participate in reactions with acids or electrophiles, the bromo group could undergo substitution reactions, and the carboxamide group could be involved in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its functional groups and molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents, while the aromatic rings could contribute to its stability .Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, and evaluation of its biological activity. Such studies could provide valuable insights into the potential applications of this compound in areas such as medicinal chemistry or material science .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-bromo-2-methylphenyl isocyanate with 5-(4-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxamide, followed by the reaction of the resulting intermediate with benzyl 4-aminophenyl ether.", "Starting Materials": [ "4-bromo-2-methylphenyl isocyanate", "5-(4-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxamide", "benzyl 4-aminophenyl ether" ], "Reaction": [ "Step 1: 4-bromo-2-methylphenyl isocyanate is reacted with 5-(4-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxamide in the presence of a base such as triethylamine to form the intermediate 5-(4-hydroxyphenyl)-1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide.", "Step 2: The intermediate from step 1 is then reacted with benzyl 4-aminophenyl ether in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final compound, 5-{[4-(benzyloxy)phenyl]amino}-N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide." ] } | |

CAS-Nummer |

1260933-77-4 |

Molekularformel |

C23H20BrN5O2 |

Molekulargewicht |

478.35 |

IUPAC-Name |

N-(2-bromo-4-methylphenyl)-5-(4-phenylmethoxyanilino)-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C23H20BrN5O2/c1-15-7-12-20(19(24)13-15)26-23(30)21-22(28-29-27-21)25-17-8-10-18(11-9-17)31-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,26,30)(H2,25,27,28,29) |

InChI-Schlüssel |

VCCHVAOIISZYMZ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)OCC4=CC=CC=C4)Br |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2623160.png)

![2-Phenylmethoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2623162.png)

![2-[(2-hydroxyethyl)amino]-N-(3-nitrophenyl)acetamide](/img/structure/B2623163.png)

![N-[2-[(2-chlorophenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2623175.png)

![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-[4-(trifluoromethyl)anilino]prop-2-en-1-one](/img/structure/B2623181.png)